molecular formula C27H33ClFNO9 B13749548 Haloperidol-1-hydroxy-2'-D-glucuronide

Haloperidol-1-hydroxy-2'-D-glucuronide

Cat. No.: B13749548
M. Wt: 570.0 g/mol
InChI Key: BMEZYYSQKUDMEQ-ZEXCBXNDSA-N
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Description

Haloperidol-1-hydroxy-2’-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the process of glucuronidation, where a glucuronic acid molecule is added to Haloperidol. This compound is significant in the pharmacokinetics of Haloperidol, as it represents a major pathway for the drug’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloperidol-1-hydroxy-2’-D-glucuronide typically involves the enzymatic glucuronidation of Haloperidol. This process can be catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .

Industrial Production Methods

Industrial production of Haloperidol-1-hydroxy-2’-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Haloperidol is incubated with UGT enzymes and UDPGA under controlled conditions to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Haloperidol-1-hydroxy-2’-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide bond, releasing the parent compound, Haloperidol .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Haloperidol-1-hydroxy-2’-D-glucuronide is Haloperidol. This reaction is significant in the context of drug metabolism and excretion .

Mechanism of Action

Haloperidol-1-hydroxy-2’-D-glucuronide itself does not have a direct pharmacological effect. its formation and excretion are crucial for the overall pharmacokinetics of Haloperidol. The parent compound, Haloperidol, exerts its effects by antagonizing dopamine D2 receptors in the brain, which helps alleviate symptoms of psychosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Haloperidol-1-hydroxy-2’-D-glucuronide is unique in its role in the glucuronidation pathway of Haloperidol metabolism. Unlike other metabolites, it represents a major route for the excretion of Haloperidol, making it a key compound in understanding the drug’s pharmacokinetics .

Properties

Molecular Formula

C27H33ClFNO9

Molecular Weight

570.0 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26?/m0/s1

InChI Key

BMEZYYSQKUDMEQ-ZEXCBXNDSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

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